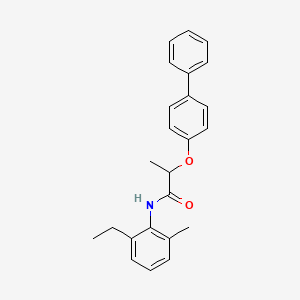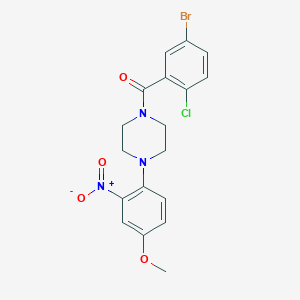![molecular formula C10H20Cl2N2OS B4178465 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride](/img/structure/B4178465.png)
1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride
Übersicht
Beschreibung
1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride, commonly known as TPA, is a chemical compound that has been extensively studied for its potential use in scientific research. TPA is a selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
TPA acts as a competitive inhibitor of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride by binding to the enzyme's regulatory domain. This prevents the enzyme from binding to its substrate and carrying out its normal function. 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride is involved in many cellular processes, including cell growth, differentiation, and apoptosis, so inhibiting its activity can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
TPA has been shown to have a wide range of biochemical and physiological effects. Inhibition of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride activity by TPA has been shown to induce apoptosis in cancer cells, reduce inflammation in immune cells, and enhance synaptic plasticity in neurons. TPA has also been shown to have antioxidant properties, which may contribute to its ability to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using TPA in lab experiments is its selectivity for 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride. This allows researchers to specifically target 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride activity without affecting other cellular processes. However, TPA has some limitations as well. It has a relatively short half-life in cells, which can make it difficult to maintain consistent levels of inhibition over time. Additionally, TPA can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on TPA. One area of interest is the development of more potent and selective inhibitors of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride. This could lead to the development of new treatments for diseases that involve abnormal 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride activity, such as cancer and neurological disorders. Another area of interest is the study of TPA's effects on other cellular processes, such as autophagy and mitochondrial function. Understanding these effects could provide new insights into the role of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride in cellular function and disease. Finally, the development of new methods for delivering TPA to cells could improve its efficacy and reduce its toxicity, making it a more useful tool for scientific research.
Wissenschaftliche Forschungsanwendungen
TPA has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride, which makes it a valuable tool for studying the role of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride in various cellular processes. TPA has been used to study the effects of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride inhibition on cell growth, differentiation, and apoptosis in a variety of cell types, including cancer cells, neurons, and immune cells.
Eigenschaften
IUPAC Name |
1-[2-(thiophen-2-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS.2ClH/c1-9(13)7-11-4-5-12-8-10-3-2-6-14-10;;/h2-3,6,9,11-13H,4-5,7-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQVLUEWHMOSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNCC1=CC=CS1)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Thiophen-2-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B4178385.png)



![N-benzyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178424.png)
![1-[4-(methylthio)phenyl]-2-[3-(trifluoromethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4178427.png)


![3-nitro-N-[2-(1-phenylethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzamide](/img/structure/B4178443.png)
![N-[2,5-diethoxy-4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)phenyl]benzamide](/img/structure/B4178451.png)



![4-[2-amino-3-cyano-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl]benzenesulfonamide](/img/structure/B4178479.png)